Sodium 5-fluoro-4-methyl-2-nitrophenolate
Description
Sodium 5-fluoro-4-methyl-2-nitrophenolate (C₇H₅FNO₃Na) is a sodium salt derived from the phenolic compound 5-fluoro-4-methyl-2-nitrophenol. The parent phenol features a fluorine atom at position 5, a methyl group at position 4, and a nitro group at position 2 on the aromatic ring. The sodium salt enhances water solubility due to its ionic phenolate structure, making it advantageous for applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate.
Properties
Molecular Formula |
C7H5FNNaO3 |
|---|---|
Molecular Weight |
193.11 g/mol |
IUPAC Name |
sodium;5-fluoro-4-methyl-2-nitrophenolate |
InChI |
InChI=1S/C7H6FNO3.Na/c1-4-2-6(9(11)12)7(10)3-5(4)8;/h2-3,10H,1H3;/q;+1/p-1 |
InChI Key |
JAANUKPOMLDSMA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1F)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-fluoro-2-nitrophenol Derivatives
A key patented method for preparing 5-fluoro-2-nitrophenol involves a two-step reaction starting from 2,4-difluoronitrobenzene:
- Step a: Reaction of 2,4-difluoronitrobenzene with ammonia (NH3) to yield 5-fluoro-2-nitroaniline.
- Step b: Diazotization of 5-fluoro-2-nitroaniline in sulfuric acid with sodium nitrite to form 5-fluoro-2-nitrophenol.
This method is characterized by high selectivity, minimal side reactions, short reaction time, and high yield (up to 94.3%) with straightforward industrial scalability. The reaction conditions and yields are detailed in Table 1 below.
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| a) 2,4-difluoronitrobenzene + NH3 (strong ammonia water) | Molar ratio 2.1-2.5:1 (NH3 to difluoronitrobenzene) | 35-40 °C | Not specified | Not specified | Reaction followed by cooling to 5-10 °C for crystallization |
| b) 5-fluoro-2-nitroaniline + sodium nitrite in sulfuric acid (25.5-30% w/w) | Dropwise addition of sodium nitrite (30-35.6% w/w) | 0-10 °C for 0.5-1 h, then heated to 90-95 °C for 1 h | Total ~2-3 h | 94.3% | Separation of oil phase, extraction with chloroform or similar solvents |
Table 1: Preparation of 5-fluoro-2-nitrophenol by diazotization and substitution
Formation of this compound
While direct literature on this compound is limited, analogous procedures for preparing sodium salts of fluoro-nitrophenols involve neutralization of the phenol with sodium hydroxide or sodium carbonate in aqueous or alcoholic media. The methyl substitution at the 4-position can be introduced via methylation reactions on the phenol or nitrophenol intermediates.
Alkylation and Functional Group Modification
Several research reports describe alkylation of 5-fluoro-2-nitrophenol derivatives under various conditions, which can be adapted for methylation at the 4-position:
- Reaction with alkyl halides (e.g., iodoethane) in the presence of potassium carbonate in solvents such as acetone, N,N-dimethylformamide (DMF), or 2-butanone.
- Typical reaction conditions include reflux or heating at 37-80 °C for 15-24 hours.
- Yields range from 83% to 100% depending on solvent and temperature (see Table 2).
| Alkylation Conditions | Solvent | Base | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 5-fluoro-2-nitrophenol + iodoethane + K2CO3 | Acetone | K2CO3 | Reflux | 15 h | 100% | Simple workup with extraction and drying |
| 5-fluoro-2-nitrophenol + ethyl iodide + K2CO3 | DMF | K2CO3 | 60 °C | 24 h | 99% | Sealed tube, high purity product |
| 5-fluoro-2-nitrophenol + iodoethane + K2CO3 | 2-butanone | K2CO3 | 80 °C | 18 h | 85% | Inert atmosphere, purification by extraction |
Summary of Key Reaction Parameters
| Parameter | Recommended Range/Value | Comments |
|---|---|---|
| Ammonia to 2,4-difluoronitrobenzene molar ratio | 2.1–2.5:1 | For aniline intermediate synthesis |
| Sodium nitrite concentration | 30–35.6% (w/w aqueous) | For diazotization |
| Sulfuric acid concentration | 25.5–30% (w/w aqueous) | Diazotization medium |
| Diazotization temperature | 0–10 °C | Controlled to avoid side reactions |
| Diazotization reaction time | 0.5–1 h at low temp; 1 h at 90–95 °C | Ensures complete conversion |
| Alkylation temperature | 37–80 °C | Depends on solvent and base |
| Alkylation time | 15–24 h | For complete substitution |
| Base for alkylation | Potassium carbonate | Mild base, facilitates O-alkylation |
| Neutralization base | Sodium hydroxide or sodium carbonate | For phenolate salt formation |
Research Discoveries and Industrial Relevance
- The patented method for 5-fluoro-2-nitrophenol synthesis demonstrates industrial viability due to its high yield, selectivity, and short reaction time.
- Alkylation protocols for fluoro-nitrophenols are well-established, providing flexibility for functional group modifications including methylation.
- The combination of these methods allows for efficient preparation of this compound, a compound useful as an intermediate in synthesis pathways.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-fluoro-4-methyl-2-nitrophenolate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-fluoro-4-methyl-2-aminophenolate.
Substitution: Various substituted phenolates depending on the nucleophile used.
Oxidation: 5-fluoro-4-carboxy-2-nitrophenolate.
Scientific Research Applications
Sodium 5-fluoro-4-methyl-2-nitrophenolate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-fluoro-4-methyl-2-nitrophenolate involves its interaction with specific molecular targets and pathways. For example:
Reduction Reactions: The nitro group is reduced to an amino group, which can interact with biological molecules.
Substitution Reactions: The fluorine atom can be replaced by other functional groups, altering the compound’s properties and interactions.
Oxidation Reactions: The methyl group can be oxidized, leading to the formation of carboxylic acids that can participate in various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key comparable compounds include:
2-Fluoro-4-nitrophenol (CAS 403-19-0, C₆H₄FNO₃) : Substitutents: Fluoro (position 2), nitro (position 4). Lacks the methyl group and differs in substituent positions. Higher acidity due to nitro at position 4 (strong electron-withdrawing effect).
2-Bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5, C₆H₃BrFNO₃) : Substitutents: Bromo (position 2), fluoro (position 4), nitro (position 5). Bromine introduces steric bulk and alters electronic effects compared to methyl.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (C₁₂H₈FNO₅) : A furan ester derivative with a nitro group and fluorine on the phenyl ring. Functional groups (ester vs. phenolate) dictate divergent reactivity and solubility.
Physicochemical Properties
Table 1 summarizes key properties:
Key Observations :
- Acidity: this compound’s parent phenol is less acidic than 2-fluoro-4-nitrophenol due to the methyl group’s electron-donating effect, which partially counteracts the nitro group’s electron-withdrawing effect.
- Solubility: The sodium salt’s ionic nature ensures superior aqueous solubility compared to neutral phenolic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
